molecular formula C21H28O2 B12284647 13-Ethyl-17-hydroxy-18,19-dinorpregn-5(10)-en-20-yn-3-one

13-Ethyl-17-hydroxy-18,19-dinorpregn-5(10)-en-20-yn-3-one

Cat. No.: B12284647
M. Wt: 312.4 g/mol
InChI Key: QCMLVDXPKCBMFQ-UHFFFAOYSA-N
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Description

13-Ethyl-17-hydroxy-18,19-dinorpregn-5(10)-en-20-yn-3-one is a synthetic steroidal compound

Preparation Methods

The synthesis of 13-Ethyl-17-hydroxy-18,19-dinorpregn-5(10)-en-20-yn-3-one involves multiple steps. One reported method includes a photochemical approach that utilizes visible light-promoted radical decarboxylative alkynylation of steroidal redox-active ester . This method has been used to synthesize long-term metabolites of androgenic anabolic steroids.

Chemical Reactions Analysis

13-Ethyl-17-hydroxy-18,19-dinorpregn-5(10)-en-20-yn-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be achieved using appropriate halogenating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its effects on biological systems, including its interaction with steroid hormone receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy and contraceptive formulations.

    Industry: It is used in the production of steroidal pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 13-Ethyl-17-hydroxy-18,19-dinorpregn-5(10)-en-20-yn-3-one involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing various physiological processes. The molecular targets and pathways involved include the androgen receptor and other nuclear receptors that regulate gene expression.

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3

InChI Key

QCMLVDXPKCBMFQ-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4

Origin of Product

United States

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